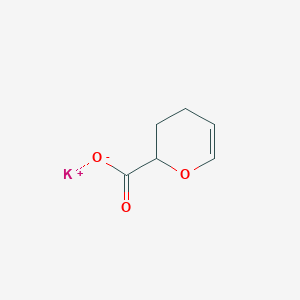

potassium 3,4-dihydro-2H-pyran-2-carboxylate

Description

Properties

IUPAC Name |

potassium;3,4-dihydro-2H-pyran-2-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H8O3.K/c7-6(8)5-3-1-2-4-9-5;/h2,4-5H,1,3H2,(H,7,8);/q;+1/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NHPAEOLSRHJWKQ-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(OC=C1)C(=O)[O-].[K+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H7KO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

166.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1432678-54-0 | |

| Record name | potassium 3,4-dihydro-2H-pyran-2-carboxylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

synthesis of potassium 3,4-dihydro-2H-pyran-2-carboxylate

An In-Depth Technical Guide to the Synthesis of Potassium 3,4-dihydro-2H-pyran-2-carboxylate

Abstract

This technical guide provides a comprehensive overview of a robust and scalable synthetic route to this compound, a valuable heterocyclic building block in medicinal chemistry and organic synthesis. The 3,4-dihydro-2H-pyran scaffold is a key structural motif in numerous biologically active molecules and natural products.[1] This document details the foundational synthetic strategy commencing from the dimerization of acrolein, outlines a detailed, field-proven experimental protocol, and presents key analytical data for product validation. The causality behind critical experimental choices is elucidated to provide researchers and drug development professionals with a self-validating and trustworthy methodology.

Introduction: Significance of the Dihydropyran Moiety

The 3,4-dihydro-2H-pyran ring system is a privileged scaffold in modern organic chemistry. Its derivatives are integral to the structure of various pharmaceuticals, including anti-inflammatory agents and complex natural products.[1][2] The carboxylic acid functionality at the 2-position, presented here as its potassium salt for enhanced stability and solubility, provides a versatile handle for subsequent chemical modifications, such as amide bond formation or esterification. This makes this compound a highly sought-after intermediate for building molecular complexity.[2]

Analysis of Synthetic Strategies

Several pathways can be envisioned for the synthesis of the target compound. A comparative analysis reveals the strategic advantages of the chosen route.

-

Hetero-Diels-Alder Reaction: This is a powerful and convergent approach for constructing the dihydropyran ring.[3][4] The reaction typically involves the [4+2] cycloaddition of an electron-rich alkene (e.g., a vinyl ether) with an α,β-unsaturated carbonyl compound.[5] While elegant, this approach may require specialized or costly starting materials depending on the specific dienophile and diene employed.

-

Oxidation of 2-Substituted Dihydropyrans: A plausible and direct route can start from commercially available precursors like 3,4-dihydro-2H-pyran-2-methanol.[5] This pathway involves a straightforward oxidation sequence, first to the aldehyde and subsequently to the carboxylic acid. The efficiency of this route is highly dependent on the cost and availability of the starting alcohol.

-

Recommended Pathway: Dimerization of Acrolein and Subsequent Oxidation: This guide focuses on a highly practical and cost-effective method that begins with the thermal dimerization of acrolein.[2] This reaction is, in itself, a Hetero-Diels-Alder cycloaddition where one molecule of acrolein acts as the diene and another as the dienophile. The resulting product, 3,4-dihydro-2H-pyran-2-carboxaldehyde, is then oxidized to the corresponding carboxylic acid, which is subsequently converted to its potassium salt.[2][6] This pathway is advantageous due to the low cost of the starting material (acrolein) and the well-established nature of the transformation steps.

Recommended Synthetic Pathway: A Mechanistic Overview

The selected synthesis is a three-stage process, beginning with the formation of the core heterocyclic ring, followed by functional group manipulation to achieve the desired oxidation state, and concluding with the formation of the stable potassium salt.

Caption: Step-by-step experimental workflow for the synthesis.

Step-by-Step Procedure

Stage 1: Synthesis of 3,4-dihydro-2H-pyran-2-carboxaldehyde [2]

-

Reaction Setup: To a high-pressure autoclave, add acrolein (100 g, 1.78 mol), toluene (50 mL), and hydroquinone (1.0 g) as a polymerization inhibitor.

-

Dimerization: Seal the autoclave and heat to 200 °C for 3 hours. The pressure will increase during the reaction.

-

Cooling and Work-up: Allow the autoclave to cool to room temperature. Carefully vent any excess pressure.

-

Purification: Transfer the reaction mixture to a distillation apparatus. Perform fractional distillation under reduced pressure to separate the product, 3,4-dihydro-2H-pyran-2-carboxaldehyde, from unreacted acrolein and polymerization byproducts. The product typically boils around 153-155 °C at atmospheric pressure.

Stage 2: Oxidation to 3,4-dihydro-2H-pyran-2-carboxylic Acid

-

Oxidant Preparation: In a flask equipped with a magnetic stirrer, dissolve silver nitrate (34 g, 0.2 mol) in deionized water (200 mL). In a separate beaker, dissolve sodium hydroxide (16 g, 0.4 mol) in deionized water (100 mL). Cool both solutions in an ice bath. Slowly add the NaOH solution to the silver nitrate solution with vigorous stirring to precipitate silver(I) oxide (Ag₂O). Filter the brown precipitate and wash thoroughly with deionized water until the washings are neutral.

-

Oxidation Reaction: Suspend the freshly prepared Ag₂O in water (200 mL). Add 3,4-dihydro-2H-pyran-2-carboxaldehyde (11.2 g, 0.1 mol) to the suspension.

-

Reaction Execution: Stir the mixture vigorously at room temperature for 12-16 hours. The progress of the reaction can be monitored by TLC.

-

Work-up: Filter the reaction mixture through a pad of celite to remove the silver and silver oxide precipitate. Wash the filter cake with water.

-

Acidification and Extraction: Cool the filtrate in an ice bath and carefully acidify to pH 2-3 with concentrated HCl. Extract the aqueous layer with diethyl ether (3 x 100 mL).

-

Drying and Concentration: Combine the organic extracts, dry over anhydrous magnesium sulfate (MgSO₄), filter, and remove the solvent under reduced pressure to yield 3,4-dihydro-2H-pyran-2-carboxylic acid as a viscous oil.

Stage 3: Formation of this compound

-

Neutralization: Dissolve the crude 3,4-dihydro-2H-pyran-2-carboxylic acid (12.8 g, 0.1 mol, assuming quantitative conversion) in ethanol (100 mL).

-

Salt Formation: Prepare a solution of potassium hydroxide (5.6 g, 0.1 mol) in ethanol (50 mL). Add the KOH solution dropwise to the carboxylic acid solution with stirring. A white precipitate may form.

-

Isolation: Cool the mixture in an ice bath for 1 hour to maximize precipitation. Collect the white solid by vacuum filtration.

-

Drying: Wash the solid with a small amount of cold diethyl ether and dry under vacuum to yield the final product, this compound.

Characterization and Data

The final product should be characterized using standard analytical techniques to confirm its identity and purity.

| Analysis | Expected Results for C₆H₇KO₃ |

| ¹H NMR (400 MHz, D₂O) | δ 6.45 (d, 1H, =CH-O), 4.80 (dd, 1H, =CH-CH-), 4.15 (dd, 1H, O-CH-COO), 2.10-1.90 (m, 4H, -CH₂-CH₂-) |

| ¹³C NMR (100 MHz, D₂O) | δ 178.5 (C=O), 143.0 (=CH-O), 100.5 (=CH-CH-), 75.0 (O-CH-COO), 25.0 (-CH₂-), 20.0 (-CH₂-) |

| FT-IR (KBr, cm⁻¹) | ~2950 (C-H stretch), ~1650 (C=C stretch), ~1580 (asymmetric COO⁻ stretch), ~1410 (symmetric COO⁻ stretch), ~1100 (C-O stretch) |

| Appearance | White to off-white crystalline solid |

Note: NMR shifts are approximate and can vary based on solvent and concentration.

Conclusion

The synthetic pathway detailed in this guide, commencing from the thermal dimerization of acrolein, represents a reliable, scalable, and economically viable method for the production of this compound. The provided step-by-step protocol and mechanistic insights offer researchers a robust foundation for obtaining this valuable synthetic intermediate. Proper handling of reagents, particularly acrolein, and careful execution of each step are paramount to ensuring a safe and successful synthesis.

References

-

Title: Synthesis of 3,4-dihydro-2H-pyrans by hetero-Diels–Alder reactions of functionalized α,β-unsaturated carbonyl compounds with N-vinyl-2-oxazolidinone Source: Organic & Biomolecular Chemistry (RSC Publishing) URL: [Link]

-

Title: 3,4-dihydro-2H-pyran-2-carboxaldehyde: application to the synthesis of potent adenosine A2A and A3 receptor agonist Source: PMC - NIH URL: [Link]

-

Title: this compound (C6H8O3) Source: PubChem URL: [Link]

-

Title: Recent Advances in the Synthesis of 3,4-Dihydropyran-2-Ones Organocatalyzed by N-Heterocyclic Carbenes Source: MDPI URL: [Link]

-

Title: Synthesis of 3,4-dihydro-2H-pyrans Source: Organic Chemistry Portal URL: [Link]

-

Title: Diastereoselective synthesis of 3,4-dihydro-2H-pyran-4-carboxamides through an unusual regiospecific quasi-hydrolysis of a cyano group Source: Beilstein Journal of Organic Chemistry URL: [Link]

Sources

- 1. BJOC - Diastereoselective synthesis of 3,4-dihydro-2H-pyran-4-carboxamides through an unusual regiospecific quasi-hydrolysis of a cyano group [beilstein-journals.org]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. Synthesis of 3,4-dihydro-2H-pyrans by hetero-Diels–Alder reactions of functionalized α,β-unsaturated carbonyl compounds with N-vinyl-2-oxazolidinone - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 4. organic-chemistry.org [organic-chemistry.org]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. Synthesis of (R)-3,4-dihydro-2H-pyran-2-carboxaldehyde: application to the synthesis of potent adenosine A2A and A3 receptor agonist - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Chemical Properties of Potassium 3,4-dihydro-2H-pyran-2-carboxylate

This technical guide provides a comprehensive overview of the chemical properties of potassium 3,4-dihydro-2H-pyran-2-carboxylate, a versatile heterocyclic building block with significant potential in pharmaceutical and fine chemical synthesis. This document is intended for researchers, scientists, and drug development professionals, offering in-depth insights into its structure, synthesis, reactivity, and handling.

Introduction

This compound is the potassium salt of 3,4-dihydro-2H-pyran-2-carboxylic acid. The dihydropyran moiety is a privileged scaffold in medicinal chemistry, appearing in a variety of natural products and biologically active compounds. The presence of the carboxylate group provides a handle for further synthetic transformations, making this compound a valuable starting material for the synthesis of more complex molecules, including potent adenosine A2A and A3 receptor agonists.[1] This guide will delve into the core chemical characteristics of this compound, providing a foundation for its effective utilization in research and development.

Physicochemical Properties

The physicochemical properties of a compound are critical to its handling, reactivity, and formulation. Below is a summary of the known and predicted properties of this compound.

| Property | Value | Source |

| Molecular Formula | C₆H₇KO₃ | [2] |

| Molecular Weight | 166.22 g/mol | N/A |

| Appearance | Solid (predicted) | N/A |

| Melting Point | Decomposes at elevated temperatures. Potassium carboxylates are generally thermally stable up to high temperatures.[3] | N/A |

| Solubility | Expected to be soluble in water and polar protic solvents. Limited solubility in nonpolar organic solvents.[4] | N/A |

| pKa of Parent Acid | Predicted to be in the range of 3-5, typical for carboxylic acids. | [5][6] |

Spectroscopic Characterization

Detailed spectroscopic analysis is essential for the unambiguous identification and quality control of chemical compounds. While specific spectra for the potassium salt are not widely published, the expected spectroscopic features can be inferred from the analysis of the parent carboxylic acid and related esters.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the protons on the dihydropyran ring. The proton at the C2 position, adjacent to the carboxylate, would be the most deshielded of the aliphatic protons. The vinyl protons on the double bond would appear further downfield.

¹³C NMR: The carbon NMR spectrum will be characterized by the carboxylate carbon signal, which is expected to be in the range of 170-180 ppm. The carbons of the double bond will also show distinct signals in the olefinic region of the spectrum.

Infrared (IR) Spectroscopy

The IR spectrum of this compound will be dominated by the strong absorption band of the carboxylate group. Unlike the sharp C=O stretch of a carboxylic acid (around 1700-1725 cm⁻¹), the carboxylate anion exhibits a strong, broad asymmetric stretching vibration typically in the range of 1550-1610 cm⁻¹ and a weaker, symmetric stretching vibration between 1400 and 1440 cm⁻¹. The C-O-C stretching of the pyran ring is also expected to be a prominent feature.

Synthesis and Manufacturing

This compound is typically prepared by the neutralization of its parent carboxylic acid, 3,4-dihydro-2H-pyran-2-carboxylic acid, with a potassium base such as potassium hydroxide or potassium carbonate.

The synthesis of the parent carboxylic acid can be achieved through several routes, with the oxidation of the corresponding alcohol, 3,4-dihydro-2H-pyran-2-methanol, being a common and efficient method. This two-step oxidation first yields the intermediate aldehyde, which is then further oxidized to the carboxylic acid.

Caption: Synthetic pathway to this compound.

Chemical Reactivity

The reactivity of this compound is dictated by the two main functional groups present: the carboxylate and the enol ether within the dihydropyran ring.

Reactivity of the Carboxylate Group

The carboxylate is a nucleophilic functional group and will readily react with various electrophiles. Key reactions include:

-

Esterification: Reaction with alkyl halides or other alkylating agents under appropriate conditions will yield the corresponding esters.

-

Acyl Halide Formation: Treatment with reagents like thionyl chloride (SOCl₂) or oxalyl chloride will convert the carboxylate to the more reactive acyl chloride.

-

Amide Formation: The carboxylate can be converted to an amide through activation (e.g., to an acyl chloride or with a coupling agent) followed by reaction with an amine.

Reactivity of the Dihydropyran Ring

The enol ether moiety in the dihydropyran ring is susceptible to electrophilic attack, particularly at the electron-rich double bond.

-

Addition Reactions: The double bond can undergo addition reactions with electrophiles such as halogens (Br₂, Cl₂) and hydrohalic acids (HBr, HCl).

-

Cycloaddition Reactions: The dihydropyran ring can participate in cycloaddition reactions, further expanding its synthetic utility.

Caption: Reactivity map of this compound.

Safety and Handling

Based on the Safety Data Sheet (SDS), this compound should be handled with care. It is important to consult the full SDS before use.

-

Hazards: The compound may cause skin and eye irritation.

-

Precautions: Use in a well-ventilated area and wear appropriate personal protective equipment (PPE), including gloves and safety glasses. Avoid breathing dust.

-

Storage: Store in a cool, dry place in a tightly sealed container.

Applications in Research and Drug Development

The 3,4-dihydro-2H-pyran-2-carboxylic acid scaffold is a key building block in the synthesis of various pharmaceutical agents. A notable application is in the development of potent and selective agonists for the adenosine A2A and A3 receptors.[1] The chiral separation of the parent carboxylic acid allows for the synthesis of enantiomerically pure derivatives, which is often crucial for biological activity.

Conclusion

This compound is a valuable and versatile chemical intermediate. Its dual functionality, comprising a nucleophilic carboxylate and an electrophilically susceptible dihydropyran ring, provides a rich platform for a wide range of synthetic transformations. A thorough understanding of its chemical properties, as outlined in this guide, is essential for its effective and safe application in the laboratory and in the development of new chemical entities.

References

-

BioFuran Materials. (2025, June 5). Carboxylates Applications and Uses Explained. Retrieved from [Link]

-

Fourie, C. J., et al. (2014, February 3). Thermal Behavior of Potassium C1–C12 n-Alkanoates and Its Relevance to Fischer–Tropsch. Journal of Chemical & Engineering Data, 59(3), 775-782. [Link]

-

PubChem. (n.d.). This compound. Retrieved from [Link]

-

ResearchGate. (n.d.). Kinetics of potassium carboxylate formation from a mixture 1:1 (w/w) of.... Retrieved from [Link]

-

Solubility of Things. (n.d.). 3,4-Dihydro-2H-pyran. Retrieved from [Link]

-

PubChem. (n.d.). Carboxyatractyloside Potassium Salt. Retrieved from [Link]

-

Loba Chemie. (n.d.). 3, 4-DIHYDRO-2H-PYRAN. Retrieved from [Link]

-

Melman, A., et al. (2004). 3,4-dihydro-2H-pyran-2-carboxaldehyde: application to the synthesis of potent adenosine A2A and A3 receptor agonist. Bioorganic & Medicinal Chemistry Letters, 14(18), 4647-4650. [Link]

-

ResearchGate. (2025, August 7). Correlations and Predictions of Carboxylic Acid p K a Values Using Intermolecular Structure and Properties of Hydrogen-Bonded Complexes. Retrieved from [Link]

-

The Good Scents Company. (n.d.). potassium laureth-6 carboxylate. Retrieved from [Link]

-

PubChem. (n.d.). 3,4-dihydro-2H-pyran-2-carboxylic acid. Retrieved from [Link]

-

PubChem. (n.d.). (3,4-dihydro-2H-pyran-2-yl)methyl 3,4-dihydro-2H-pyran-2-carboxylate. Retrieved from [Link]

-

Wikipedia. (n.d.). 3,4-Dihydropyran. Retrieved from [Link]

-

Cheméo. (n.d.). Chemical Properties of 2H-Pyran, 3,4-dihydro- (CAS 110-87-2). Retrieved from [Link]

-

The Good Scents Company. (n.d.). dihydropyran, 110-87-2. Retrieved from [Link]

-

OSTI.GOV. (n.d.). Intramolecular Polarization Contributions to the pKa's of Carboxylic Acids Through the Chain Length Dependence of Vibrational. Retrieved from [Link]

-

Organic Chemistry Data. (2022, April 7). pKa Data Compiled by R. Williams. Retrieved from [Link]

Sources

- 1. Synthesis of (R)-3,4-dihydro-2H-pyran-2-carboxaldehyde: application to the synthesis of potent adenosine A2A and A3 receptor agonist - PMC [pmc.ncbi.nlm.nih.gov]

- 2. PubChemLite - this compound (C6H8O3) [pubchemlite.lcsb.uni.lu]

- 3. pubs.acs.org [pubs.acs.org]

- 4. biofuranchem.com [biofuranchem.com]

- 5. researchgate.net [researchgate.net]

- 6. osti.gov [osti.gov]

An In-Depth Technical Guide to Potassium 3,4-dihydro-2H-pyran-2-carboxylate: Synthesis, Properties, and Applications in Drug Discovery

CAS Number: 1432678-54-0

This technical guide provides a comprehensive overview of potassium 3,4-dihydro-2H-pyran-2-carboxylate, a heterocyclic building block with significant potential in medicinal chemistry and drug development. The document details its synthesis, physicochemical properties, and explores its applications as a valuable scaffold in the design of novel therapeutics.

Introduction: The Significance of the Dihydropyran Carboxylate Scaffold

The 3,4-dihydro-2H-pyran ring system is a privileged scaffold in organic and medicinal chemistry, appearing in a wide array of natural products and biologically active compounds.[1] Its inherent conformational flexibility and the presence of an oxygen atom make it an attractive moiety for establishing key interactions with biological targets. When functionalized with a carboxylate group at the 2-position, the resulting molecule, 3,4-dihydro-2H-pyran-2-carboxylic acid and its salts, offer a unique combination of a lipophilic heterocyclic core and a polar, ionizable group.

The carboxylic acid functional group is of paramount importance in drug design, influencing a molecule's pharmacokinetic and pharmacodynamic properties.[2] It can act as a hydrogen bond donor and acceptor, and at physiological pH, it typically exists as the carboxylate anion, which can engage in electrostatic interactions with biological targets and enhance aqueous solubility.[3][4] The potassium salt of 3,4-dihydro-2H-pyran-2-carboxylic acid provides a stable, water-soluble form of this valuable building block, facilitating its use in various synthetic and biological applications.

Synthesis and Mechanism

The proposed synthetic route involves a two-step process:

-

Synthesis of 3,4-dihydro-2H-pyran-2-carboxaldehyde: This can be achieved through the oxidation of the corresponding alcohol, (R)-3,4-dihydro-2H-pyran-2-methanol.

-

Oxidation of the aldehyde to 3,4-dihydro-2H-pyran-2-carboxylic acid: A mild and selective oxidation, such as the Pinnick oxidation, is ideal for this transformation.

-

Formation of the potassium salt: Simple neutralization of the carboxylic acid with a potassium base yields the final product.

Caption: Proposed synthetic pathway to this compound.

Experimental Protocol: Synthesis of 3,4-dihydro-2H-pyran-2-carboxylic acid

This protocol is based on the oxidation of (R)-3,4-dihydro-2H-pyran-2-methanol to the corresponding aldehyde, followed by a Pinnick oxidation.

Step 1: Oxidation of (R)-3,4-dihydro-2H-pyran-2-methanol to (R)-3,4-dihydro-2H-pyran-2-carboxaldehyde [5]

-

Materials:

-

(R)-3,4-dihydro-2H-pyran-2-methanol (1.0 eq)

-

(Diacetoxyiodo)benzene (BAIB) (1.5 eq)

-

(2,2,6,6-Tetramethyl-1-piperidinyloxy) radical (TEMPO) (0.1 eq)

-

Dichloromethane (CH₂Cl₂)

-

-

Procedure:

-

To a stirred solution of (R)-3,4-dihydro-2H-pyran-2-methanol in dichloromethane at room temperature, add BAIB.

-

Stir the mixture for 30 minutes.

-

Add TEMPO to the reaction mixture.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction with a saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃).

-

Separate the organic layer, and extract the aqueous layer with dichloromethane.

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford (R)-3,4-dihydro-2H-pyran-2-carboxaldehyde.

-

Step 2: Pinnick Oxidation to 3,4-dihydro-2H-pyran-2-carboxylic acid [6][7]

-

Materials:

-

3,4-dihydro-2H-pyran-2-carboxaldehyde (1.0 eq)

-

Sodium chlorite (NaClO₂) (1.5 eq)

-

Sodium dihydrogen phosphate (NaH₂PO₄) (1.5 eq)

-

2-Methyl-2-butene (5.0 eq)

-

tert-Butanol (t-BuOH)

-

Water (H₂O)

-

-

Procedure:

-

Dissolve the 3,4-dihydro-2H-pyran-2-carboxaldehyde in t-BuOH.

-

Add 2-methyl-2-butene to the solution.

-

In a separate flask, prepare an aqueous solution of sodium chlorite and sodium dihydrogen phosphate.

-

Add the aqueous solution of NaClO₂ and NaH₂PO₄ dropwise to the aldehyde solution at room temperature.

-

Stir the reaction mixture vigorously until the starting material is consumed (monitor by TLC).

-

After the reaction is complete, dilute the mixture with water and extract with ethyl acetate.

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield 3,4-dihydro-2H-pyran-2-carboxylic acid.

-

Experimental Protocol: Formation of this compound

-

Materials:

-

3,4-dihydro-2H-pyran-2-carboxylic acid (1.0 eq)

-

Potassium hydroxide (KOH) or Potassium carbonate (K₂CO₃) (1.0 eq)

-

Methanol or Ethanol

-

-

Procedure:

-

Dissolve the 3,4-dihydro-2H-pyran-2-carboxylic acid in methanol or ethanol.

-

Slowly add a solution of potassium hydroxide or potassium carbonate in the same solvent to the carboxylic acid solution while stirring.

-

Continue stirring until the acid is fully neutralized (can be monitored by pH).

-

Remove the solvent under reduced pressure to obtain this compound as a solid.

-

Physicochemical and Spectroscopic Properties

While specific experimental data for this compound is not extensively reported, its properties can be inferred from its structure and the general characteristics of potassium carboxylates.

Table 1: Predicted Physicochemical Properties

| Property | Value |

| CAS Number | 1432678-54-0 |

| Molecular Formula | C₆H₇KO₃ |

| Molecular Weight | 166.22 g/mol |

| Appearance | Expected to be a white to off-white solid |

| Solubility | Expected to be soluble in water and polar protic solvents.[4] |

| Stability | Generally stable under normal conditions.[8] |

Spectroscopic Characterization (Expected)

-

¹H NMR: The proton NMR spectrum of the parent carboxylic acid would be expected to show characteristic signals for the protons on the dihydropyran ring. The proton at C2 would likely be a doublet of doublets. The vinyl protons would appear in the downfield region.

-

¹³C NMR: The carbon NMR spectrum would show a signal for the carboxyl carbon in the range of 170-180 ppm. The carbons of the dihydropyran ring would also have distinct chemical shifts.

-

IR Spectroscopy: A broad O-H stretch for the carboxylic acid would be absent in the potassium salt. The characteristic C=O stretch of the carboxylate would be observed, typically at a lower wavenumber than the corresponding carboxylic acid.

-

Mass Spectrometry: The mass spectrum of the carboxylic acid would show a molecular ion peak corresponding to its molecular weight.

Applications in Drug Discovery and Development

The 3,4-dihydro-2H-pyran-2-carboxylic acid scaffold is a valuable building block in medicinal chemistry due to its combination of a conformationally interesting heterocyclic core and a versatile carboxylic acid handle.

As a Bioisosteric Replacement and Scaffold

The dihydropyran ring can serve as a bioisostere for other cyclic systems, such as cyclopentane or cyclohexane, offering altered physicochemical properties like polarity and hydrogen bonding capacity. The carboxylic acid moiety allows for the formation of various derivatives, including esters and amides, which are crucial for structure-activity relationship (SAR) studies.[3]

In the Synthesis of Biologically Active Molecules

Derivatives of 3,4-dihydro-2H-pyran have shown a wide range of biological activities, including anticancer, anti-inflammatory, and antiviral properties.[9] The 2-substituted dihydropyran motif, in particular, has been incorporated into potent and selective adenosine A2A and A3 receptor agonists, highlighting its potential in targeting G-protein coupled receptors.[10] The carboxylic acid functionality can be used to attach the dihydropyran scaffold to other pharmacophores or to modulate the overall properties of a drug candidate.

Caption: Key applications of the dihydropyran-2-carboxylate scaffold in drug discovery.

Conclusion

This compound is a valuable and versatile building block for researchers in drug discovery and development. Its synthesis, while not explicitly detailed in the literature, can be reliably achieved through a logical sequence of well-established reactions. The combination of a dihydropyran core with a carboxylate functionality provides a unique set of properties that can be exploited to design novel therapeutic agents with improved efficacy and pharmacokinetic profiles. This technical guide serves as a foundational resource for the synthesis and application of this promising heterocyclic compound.

References

-

Pinnick, H. W. The Pinnick oxidation: Mechanism & Examples. NROChemistry. [Link]

-

Wenxuecity. Pinnick oxidation. . Published March 23, 2023. [Link]

-

3,4-dihydro-2H-pyran-2-carboxaldehyde: application to the synthesis of potent adenosine A2A and A3 receptor agonist. PMC. [Link]

-

NCERT. Aldehydes, Ketones and Carboxylic Acids. [Link]

-

Oxidations (Pinnick & Jones) - Carboxylic Acids (IOC 25). YouTube. Published April 10, 2022. [Link]

-

Making Carboxylic Acids by Oxidation of Primary Alcohols or Aldehydes. chemguide.co.uk. Published January 22, 2023. [Link]

-

Chemistry LibreTexts. 19.3: Oxidation of Aldehydes and Ketones. Published January 19, 2025. [Link]

-

Chemistry Steps. Aldehydes and Ketones to Carboxylic Acids. [Link]

-

Organic Chemistry Portal. Synthesis of carboxylic acids by oxidation of aldehydes. [Link]

-

Organic Chemistry Portal. 3,4-Dihydro-2H-pyran synthesis. [Link]

- Google Patents. US3816465A - Process for preparing 2-substituted-3,4-dihydro-2h-pyrans.

-

PubMed. Discovery of dihydroxyindole-2-carboxylic acid derivatives as dual allosteric HIV-1 Integrase and Reverse Transcriptase associated Ribonuclease H inhibitors. [Link]

-

ResearchGate. Kinetics of potassium carboxylate formation from a mixture 1:1 (w/w) of... [Link]

-

Wiley-VCH. 1 Different Roles of Carboxylic Functions in Pharmaceuticals and Agrochemicals. [Link]

-

ResearchGate. Diastereoselective synthesis of 3,4-dihydro-2H-pyran-4-carboxamides through an unusual regiospecific quasi-hydrolysis of a cyano group. [Link]

-

MDPI. Recent Advances in the Synthesis of 3,4-Dihydropyran-2-Ones Organocatalyzed by N-Heterocyclic Carbenes. [Link]

-

American Chemical Society. Thermal Behavior of Potassium C1–C12 n-Alkanoates and Its Relevance to Fischer–Tropsch. [Link]

-

PMC. 3,4-dihydro-2H-pyran-2-carboxaldehyde: application to the synthesis of potent adenosine A2A and A3 receptor agonist. [Link]

-

NIST. 2H-Pyran, 3,4-dihydro-. [Link]

-

NCKU. Dihydropyran-2-carboxylic acid, a novel bifunctional linker for the solid-phase synthesis of peptides containing a C-terminal alcohol. [Link]

-

BioFuran Materials. Carboxylates Applications and Uses Explained. Published June 5, 2025. [Link]

-

PMC. Synthesis, Cytotoxic Activity and In Silico Study of Novel Dihydropyridine Carboxylic Acids Derivatives. [Link]

- Google Patents. CN108148032B - Preparation method and application of 3, 4-dihydro-2H-1-benzopyran-2-carboxylic acid compound.

-

ResearchGate. What is the importance of carboxylic group in the structure of drugs?. Published January 12, 2021. [Link]

-

PubChem. Carboxyatractyloside Potassium Salt. [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. researchgate.net [researchgate.net]

- 3. application.wiley-vch.de [application.wiley-vch.de]

- 4. biofuranchem.com [biofuranchem.com]

- 5. psiberg.com [psiberg.com]

- 6. Pinnick Oxidation: Mechanism & Examples | NROChemistry [nrochemistry.com]

- 7. Pinnick oxidation | www.wenxuecity.com [wenxuecity.com]

- 8. pubs.acs.org [pubs.acs.org]

- 9. Recent Advances in the Synthesis of 3,4-Dihydropyran-2-Ones Organocatalyzed by N-Heterocyclic Carbenes | MDPI [mdpi.com]

- 10. Synthesis of (R)-3,4-dihydro-2H-pyran-2-carboxaldehyde: application to the synthesis of potent adenosine A2A and A3 receptor agonist - PMC [pmc.ncbi.nlm.nih.gov]

3,4-dihydro-2H-pyran-2-carboxylic acid potassium salt stability

An In-depth Technical Guide to the Stability of 3,4-dihydro-2H-pyran-2-carboxylic acid potassium salt

Authored by: A Senior Application Scientist

Introduction: The Dihydropyran Carboxylic Acid Moiety - A Scaffold of Interest

The 3,4-dihydro-2H-pyran ring is a privileged scaffold in medicinal chemistry and natural product synthesis.[1][2] Its derivatives serve as versatile intermediates for a wide array of biologically active molecules.[2][3] The incorporation of a carboxylic acid function at the 2-position, and its subsequent formulation as a potassium salt, enhances aqueous solubility and provides a handle for further chemical modification. For researchers, scientists, and drug development professionals, a comprehensive understanding of the stability of such a key intermediate is paramount. The stability profile of an active pharmaceutical ingredient (API) or a critical intermediate dictates its storage conditions, shelf-life, and compatibility with formulation excipients.[4][5]

This technical guide provides a deep dive into the potential stability liabilities of 3,4-dihydro-2H-pyran-2-carboxylic acid potassium salt. We will explore the theoretical degradation pathways grounded in the chemical nature of the dihydropyran and carboxylic acid salt functionalities. Furthermore, this guide will lay out a comprehensive strategy for experimentally determining the stability of this molecule through forced degradation and long-term stability studies, in alignment with regulatory expectations set forth by the International Council for Harmonisation (ICH).[6][7]

Part 1: Theoretical Stability Assessment and Potential Degradation Pathways

The structure of 3,4-dihydro-2H-pyran-2-carboxylic acid contains several functionalities that may be susceptible to degradation under various environmental conditions. The primary points of potential instability are the cyclic ether linkage, the carbon-carbon double bond, and the carboxylic acid salt.

Hydrolytic Instability: Acid-Catalyzed Ring Opening

Cyclic ethers, while generally more stable than their acyclic counterparts, can undergo cleavage under acidic conditions.[8][9][10] The presence of the electron-withdrawing carboxylic acid group may influence the reactivity of the ether linkage. In an acidic aqueous environment, the ether oxygen can be protonated, making the adjacent carbon atoms more susceptible to nucleophilic attack by water. This would result in the opening of the pyran ring to form a linear hydroxy acid.

Caption: Proposed acid-catalyzed hydrolytic degradation pathway.

Thermal Decomposition: The Retro-Diels-Alder Reaction

Dihydropyran systems are known to undergo thermal decomposition.[11][12] Computational studies on related 3,6-dihydro-2H-pyran compounds have shown that they can decompose via a concerted mechanism involving a six-membered cyclic transition state, which is characteristic of a retro-Diels-Alder reaction.[11] This pathway would lead to the formation of acrolein and a diene derived from the carboxylic acid portion. The presence of substituents on the pyran ring can influence the activation energy of this decomposition.[11][12]

Caption: Hypothetical thermal degradation via retro-Diels-Alder.

Oxidative Degradation

The carbon-carbon double bond in the dihydropyran ring is a potential site for oxidative attack. In the presence of oxidizing agents, such as peroxides or atmospheric oxygen, various oxidation products could be formed, including epoxides, diols, or cleavage products.[5] Ethers are also known to form peroxides in the presence of oxygen, which can be a significant stability and safety concern.[9]

Photolytic Degradation

Exposure to light, particularly UV light, can provide the energy to initiate photochemical reactions.[13][14][15] Molecules with chromophores that absorb light at wavelengths greater than 320 nm are at a higher risk of photodegradation.[13] While the dihydropyran ring itself does not have a strong chromophore in the near-UV range, impurities or formulation excipients could act as photosensitizers.[13] Potential photodegradation pathways could involve the double bond or lead to decarboxylation.[14][16]

Part 2: A Practical Guide to Experimental Stability Assessment

To empirically determine the stability of 3,4-dihydro-2H-pyran-2-carboxylic acid potassium salt, a systematic approach involving forced degradation and formal stability studies is required.[7][17] These studies are essential for identifying degradation products, developing and validating stability-indicating analytical methods, and establishing appropriate storage conditions and shelf-life.[7][18]

Forced Degradation (Stress Testing)

Forced degradation studies involve subjecting the compound to conditions more severe than accelerated stability testing to identify potential degradation products and pathways.[6][7] A target degradation of 5-20% is generally considered optimal to avoid the generation of secondary, irrelevant degradants.[7]

Table 1: Recommended Conditions for Forced Degradation Studies

| Stress Condition | Reagents and Conditions | Rationale |

| Acid Hydrolysis | 0.1 M HCl at 40°C and 60°C | To assess susceptibility to acid-catalyzed ring opening.[6] |

| Base Hydrolysis | 0.1 M NaOH at 40°C and 60°C | To evaluate stability in alkaline conditions.[6] |

| Oxidation | 3% H₂O₂ at room temperature | To probe for oxidative degradation of the double bond or ether.[5] |

| Thermal (Dry Heat) | 80°C in a solid state | To investigate thermal decomposition pathways like retro-Diels-Alder.[6] |

| Photostability | ICH Q1B recommended light exposure (≥1.2 million lux hours and ≥200 W h/m²) | To determine light sensitivity.[13][15] |

Experimental Protocol: Forced Degradation Workflow

-

Sample Preparation: Prepare solutions of 3,4-dihydro-2H-pyran-2-carboxylic acid potassium salt (e.g., 1 mg/mL) in the respective stress media (0.1 M HCl, 0.1 M NaOH, 3% H₂O₂, and water for thermal and control). For photostability, expose the solid powder and a solution to the light source.

-

Stress Application: Place the samples under the specified conditions. A control sample, protected from the stress condition, should be analyzed concurrently.

-

Time Points: Withdraw aliquots at appropriate time points (e.g., 0, 2, 4, 8, 24 hours).

-

Neutralization: For acid and base hydrolysis samples, neutralize the solution before analysis to prevent further degradation.[7]

-

Analysis: Analyze all samples using a suitable stability-indicating analytical method, such as HPLC with UV and MS detection.

Caption: Workflow for conducting forced degradation studies.

Long-Term and Accelerated Stability Studies

Formal stability studies are conducted under ICH-prescribed conditions to evaluate the stability of a substance over time.[19][20] These studies are essential for determining the retest period or shelf life.

Table 2: ICH Conditions for Stability Testing

| Study Type | Storage Condition | Minimum Duration |

| Long-Term | 25°C ± 2°C / 60% RH ± 5% RH or 30°C ± 2°C / 65% RH ± 5% RH | 12 months |

| Intermediate | 30°C ± 2°C / 65% RH ± 5% RH | 6 months |

| Accelerated | 40°C ± 2°C / 75% RH ± 5% RH | 6 months |

RH = Relative Humidity. Intermediate testing is required if significant change occurs during accelerated testing.[20]

Experimental Protocol: Formal Stability Study

-

Batch Selection: Use at least one representative batch of 3,4-dihydro-2H-pyran-2-carboxylic acid potassium salt.[19]

-

Packaging: Store the material in a container closure system that is the same as or simulates the proposed packaging for storage and distribution.[20]

-

Storage: Place the samples in calibrated stability chambers set to the conditions outlined in Table 2.

-

Testing Frequency: Pull samples at specified time points (e.g., 0, 3, 6, 9, 12 months for long-term; 0, 3, 6 months for accelerated).[21]

-

Analysis: At each time point, test the samples for key stability-indicating attributes, including:

-

Appearance

-

Assay (potency)

-

Degradation products (purity)

-

Moisture content

-

Recommended Analytical Techniques

A robust, stability-indicating analytical method is the cornerstone of any stability study. This method must be able to separate the parent compound from its degradation products and allow for their quantification.

-

High-Performance Liquid Chromatography (HPLC): This is the workhorse technique for stability testing.[22] A reversed-phase C18 column with a gradient elution of a buffered mobile phase (e.g., phosphate or acetate buffer) and an organic modifier (e.g., acetonitrile or methanol) is a good starting point.

-

Detectors:

-

UV/Vis or Photodiode Array (PDA): For quantitative analysis and peak purity assessment.

-

Mass Spectrometry (MS): Essential for the identification and structural elucidation of unknown degradation products.[22]

-

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: Can be used to confirm the structure of isolated degradation products.[22]

Conclusion and Recommendations

The stability of 3,4-dihydro-2H-pyran-2-carboxylic acid potassium salt is a critical attribute that must be thoroughly understood for its successful application in research and drug development. While theoretical considerations point towards potential degradation via hydrolysis, thermal decomposition, oxidation, and photolysis, a definitive stability profile can only be established through rigorous experimental investigation.

It is strongly recommended that comprehensive forced degradation studies be conducted to elucidate the degradation pathways and to develop a validated, stability-indicating analytical method. Subsequently, a formal stability study under ICH conditions should be initiated to determine the appropriate storage conditions and to establish a retest period for this valuable chemical intermediate. Proper packaging, such as inert, light-resistant containers, should also be considered to mitigate potential degradation.[13]

References

- Thermal Decomposition of Compounds Derived from 2H-Dihydropyran: A Computational Study. (2024). MDPI.

- Stability Testing for Pharmaceuticals & More. (2023). Parameter Generation & Control.

- Pyran. (n.d.). In Wikipedia.

- Stability Studies-Regulations, Patient Safety & Quality. (2024). Coriolis Pharma.

- Forced Degradation Studies. (2016). MedCrave online.

- Guidelines On Stability Testing Of Finished Pharmaceutical Products and Active Drug Substance. (2022). Egyptian Drug Authority.

- Ensuring Robust Stability Testing for Product Longevity. (n.d.). Pharmaceutical Technology.

- Stability testing of existing active substances and related finished products. (2023). European Medicines Agency.

- Thermal Decomposition of Compounds Derived from 2H-Dihydropyran: A Computational Study. (2024). ResearchGate.

- A Brief Study on Forced Degradation Studies with Regulatory Guidance. (n.d.). IJRAR.

- Different reaction conditions for hydrolysis of ethers and epoxides. (2025). Chemistry Stack Exchange.

- Development of forced degradation and stability indicating studies of drugs—A review. (n.d.). National Institutes of Health.

- Analytical Techniques In Stability Testing. (2025). Separation Science.

- [Synthesis, structure and stability of 4-aryl-4H-pyran-3,5-dicarboxylic acid esters]. (2002). PubMed.

- Forced Degradation Studies for Biopharmaceuticals. (2016). Pharmaceutical Technology.

- Ether. (n.d.). In Wikipedia.

- Recent Advances in the Synthesis of 2H-Pyrans. (n.d.). National Institutes of Health.

- Cyclic Ethers: Epoxides. (n.d.). OpenStax.

- Stereoconvergent Photo-Biocatalytic Cascade to Optically Enriched Amines from Racemic Carboxylic Acids. (2025). American Chemical Society.

- Comparison of different synthetic routes to 3,4-dihydro-2H-pyran-2-carboxylic acid. (n.d.). Benchchem.

- Photostability testing theory and practice. (2021). Q1 Scientific.

- Photostability and Photostabilization of Drugs and Drug Products. (n.d.). SciSpace.

- Q1B Photostability Testing of New Active Substances and Medicinal Products. (n.d.). ICH.

- 3,4-Dihydro-2H-pyran. (n.d.). Chem-Impex.

Sources

- 1. Recent Advances in the Synthesis of 2H-Pyrans - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. chemimpex.com [chemimpex.com]

- 4. pharmtech.com [pharmtech.com]

- 5. ijisrt.com [ijisrt.com]

- 6. Forced Degradation Studies - MedCrave online [medcraveonline.com]

- 7. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]

- 8. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 9. Ether - Wikipedia [en.wikipedia.org]

- 10. 18.4 Cyclic Ethers: Epoxides – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]

- 11. Thermal Decomposition of Compounds Derived from 2H-Dihydropyran: A Computational Study [mdpi.com]

- 12. researchgate.net [researchgate.net]

- 13. q1scientific.com [q1scientific.com]

- 14. scispace.com [scispace.com]

- 15. ema.europa.eu [ema.europa.eu]

- 16. pubs.acs.org [pubs.acs.org]

- 17. Stability Studies-Regulations, Patient Safety & Quality [coriolis-pharma.com]

- 18. pharmtech.com [pharmtech.com]

- 19. humiditycontrol.com [humiditycontrol.com]

- 20. edaegypt.gov.eg [edaegypt.gov.eg]

- 21. ema.europa.eu [ema.europa.eu]

- 22. Analytical Techniques In Stability Testing | Separation Science [sepscience.com]

spectroscopic data for potassium 3,4-dihydro-2H-pyran-2-carboxylate

An In-Depth Technical Guide to the Spectroscopic Characterization of Potassium 3,4-dihydro-2H-pyran-2-carboxylate

For researchers and professionals in drug development, the unambiguous structural confirmation and purity assessment of novel chemical entities are foundational to progress. This compound, a heterocyclic salt, presents a unique analytical challenge requiring a multi-technique spectroscopic approach. This guide provides a detailed exploration of the expected spectroscopic data for this compound and the underlying scientific principles that inform the analysis. As a self-validating framework, we will not only present the predicted data but also explain the causality behind the experimental choices and interpretation, reflecting the best practices of a senior application scientist.

Synthesis and Structural Framework

To understand the spectroscopic analysis, we must first consider the molecule's origin. A common and logical synthetic route is the saponification of the corresponding ester, such as ethyl 3,4-dihydro-2H-pyran-2-carboxylate, using a stoichiometric amount of potassium hydroxide in an aqueous or alcoholic solvent. This straightforward hydrolysis reaction cleaves the ester bond to yield the potassium carboxylate salt and ethanol.

The workflow for this synthesis and subsequent purification is critical as residual starting materials or by-products would be readily detectable in the spectroscopic analysis that follows.

Caption: Synthetic and analytical workflow for the target compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful tool for elucidating the precise molecular structure in solution. For a potassium salt, a deuterated polar solvent such as deuterium oxide (D₂O) is the logical choice.

¹H NMR Spectroscopy (Predicted, 400 MHz, D₂O)

The proton NMR spectrum is expected to provide definitive information on the dihydropyran ring system and confirm the absence of the ethyl group from the parent ester. The protons are labeled on the structure below for clarity.

Structure and Proton Labeling:

Predicted ¹H NMR Data

| Proton Label | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Rationale & Expert Insights |

| H6 | 6.35 - 6.45 | d | J6,5 ≈ 6.2 | This vinylic proton is adjacent to the ring oxygen, which deshields it significantly, pushing it downfield. Its multiplicity is a simple doublet due to coupling with H5. |

| H5 | 4.70 - 4.80 | dt | J5,6 ≈ 6.2, J5,4 ≈ 3.5 | Also a vinylic proton, H5 is coupled to both H6 and the two protons at C4, resulting in a doublet of triplets. |

| H2 | 4.25 - 4.35 | dd | J2,3a ≈ 7.5, J2,3b ≈ 4.0 | This proton is on a carbon (C2) bonded to both the ring oxygen and the carboxylate group, causing a significant downfield shift. It is coupled to the two inequivalent protons at C3. |

| H4a, H4b | 2.00 - 2.15 | m | - | These allylic protons are coupled to H5 and the protons at C3. The complex overlapping signals typically resolve as a multiplet. |

| H3a, H3b | 1.85 - 2.00 | m | - | These aliphatic protons are coupled to H2 and the protons at C4, resulting in a complex multiplet that may overlap with the H4 signals. |

Causality Behind Experimental Choices:

-

Solvent Selection (D₂O): The choice of D₂O is critical. As a potassium salt, the compound is highly polar and likely water-soluble. D₂O solubilizes the compound while eliminating the overwhelmingly large signal from residual H₂O that would be present in a non-deuterated solvent.

-

Referencing: A small amount of a reference standard like DSS or TSP would be added for accurate chemical shift calibration in D₂O.

¹³C NMR Spectroscopy (Predicted, 101 MHz, D₂O)

The ¹³C NMR spectrum complements the ¹H data by providing a count of unique carbon atoms and information about their electronic environment.

Predicted ¹³C NMR Data

| Carbon Label | Predicted Chemical Shift (δ, ppm) | Rationale & Expert Insights |

| C=O (Carboxylate) | 175 - 180 | The carboxylate carbon is highly deshielded and appears significantly downfield. This is a key diagnostic signal confirming the presence of the carboxylate group. |

| C6 | 142 - 145 | Vinylic carbon adjacent to the ring oxygen. Data from the parent 3,4-dihydro-2H-pyran supports this downfield assignment[1][2]. |

| C5 | 98 - 102 | The second vinylic carbon, shifted upfield relative to C6. |

| C2 | 75 - 78 | This carbon is bonded to two electronegative atoms (oxygen and the carboxylate carbon), placing it in the characteristic region for acetal-like carbons. |

| C4 | 22 - 25 | Standard aliphatic (allylic) carbon chemical shift. |

| C3 | 19 - 22 | Standard aliphatic carbon chemical shift, typically the most upfield signal in the spectrum. |

Self-Validating System: The combination of a downfield carboxylate signal near 175 ppm, two vinylic carbon signals, and three aliphatic/ether-linked carbon signals provides a unique fingerprint. The absence of signals around 60 ppm and 14 ppm would validate the complete hydrolysis of any ethyl ester starting material.

Infrared (IR) Spectroscopy

IR spectroscopy is exceptionally useful for identifying key functional groups. For this molecule, the most diagnostic feature is the carboxylate anion, which presents a very different signature from a carboxylic acid.

Predicted IR Absorption Bands

| Wavenumber (cm⁻¹) | Intensity | Vibration Type | Rationale & Expert Insights |

| ~3050 | Medium | =C-H Stretch | Characteristic C-H stretch for the vinylic protons (H5, H6). |

| 2850 - 2960 | Medium | C-H Stretch | Asymmetric and symmetric stretching of the aliphatic C-H bonds in the CH₂ groups. |

| 1580 - 1620 | Strong | COO⁻ Asymmetric Stretch | This is the most critical diagnostic peak. The delocalized carboxylate anion exhibits a strong asymmetric stretch at a lower frequency than the C=O double bond of a carboxylic acid (~1700-1725 cm⁻¹). This shift confirms salt formation[3]. |

| 1390 - 1420 | Strong | COO⁻ Symmetric Stretch | The second key diagnostic peak for the carboxylate group. The presence of both strong asymmetric and symmetric stretches is definitive proof of the carboxylate salt[3]. |

| ~1240 | Strong | C-O-C Asymmetric Stretch | Characteristic for the ether linkage within the dihydropyran ring[4][5]. |

Protocol for Data Acquisition (Self-Validating):

-

Sample Preparation: The compound, a solid salt, is best analyzed using a Potassium Bromide (KBr) pellet. A small amount of the sample is finely ground with dry KBr and pressed into a transparent disc. Rationale: This eliminates solvent interference and provides sharp, well-resolved peaks for the solid-state sample.

-

Background Scan: An IR scan of the empty sample compartment is performed first. Rationale: This is a crucial self-validating step to computationally subtract the spectral contributions of atmospheric CO₂ (~2350 cm⁻¹) and water vapor, ensuring these do not contaminate the sample spectrum.

-

Sample Scan: The KBr pellet is placed in the spectrometer and the spectrum is acquired. Multiple scans (e.g., 16 or 32) are averaged. Rationale: Averaging scans increases the signal-to-noise ratio, providing a higher quality, more trustworthy spectrum.

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio (m/z) of the molecule and its fragments, confirming the molecular weight and offering further structural clues. Electrospray ionization (ESI) is the ideal technique for this polar, ionic compound.

Predicted Mass Spectrometry Data (ESI)

-

Molecular Formula: C₆H₇KO₃

-

Exact Mass of Anion (C₆H₇O₃⁻): 127.04007 Da

Analysis in Negative Ion Mode (ESI-): This is the most informative mode for this compound.

-

Expected Base Peak [M-K]⁻: m/z ≈ 127.04

-

Rationale: In negative mode, the pre-formed 3,4-dihydro-2H-pyran-2-carboxylate anion will be readily detected. Observing this as the base peak with high resolution confirming the exact mass would be strong evidence for the compound's identity.

-

Analysis in Positive Ion Mode (ESI+):

-

Expected Peaks:

-

m/z ≈ 39.0 (K⁺)

-

m/z ≈ 129.05 ([M-K+2H]⁺ or [Acid+H]⁺): It is common to observe the protonated form of the corresponding carboxylic acid if a protic solvent is used.

-

m/z ≈ 167.01 ([M-K+Na+H]⁺ or [Acid+Na]⁺): Adducts with sodium, a common trace contaminant, are frequently observed.

-

Key Fragmentation Pathways (from MS/MS of m/z 127): A primary fragmentation route for dihydropyran systems is a retro-Diels-Alder reaction.

Caption: Predicted fragmentation of the carboxylate anion.

-

Rationale: The fragmentation provides a logical puzzle that validates the structure. The loss of 44 Da (CO₂) from the parent anion is a classic fragmentation for carboxylates. The retro-Diels-Alder fragmentation provides further confirmation of the dihydropyran ring structure.

Conclusion

The spectroscopic characterization of this compound is a textbook example of synergistic analytical chemistry. While ¹H and ¹³C NMR spectroscopy provide the detailed carbon-hydrogen framework, it is IR spectroscopy that offers the most direct and unambiguous confirmation of the carboxylate salt functional group, distinguishing it from its parent acid. Finally, mass spectrometry validates the molecular weight and offers structural confirmation through predictable fragmentation patterns. By integrating these techniques within a framework of sound experimental design and causal reasoning, researchers can achieve authoritative and trustworthy characterization of this and other novel compounds.

References

-

Jibril, J. A. et al. (2014). 3,4-dihydro-2H-pyran-2-carboxaldehyde: application to the synthesis of potent adenosine A2A and A3 receptor agonist. National Institutes of Health. Available at: [Link]

-

PubChemLite. (n.d.). This compound (C6H8O3). Available at: [Link]

-

MDPI. (2023). Recent Advances in the Synthesis of 3,4-Dihydropyran-2-Ones Organocatalyzed by N-Heterocyclic Carbenes. MDPI. Available at: [Link]

-

National Institutes of Health. (2016). Diastereoselective synthesis of 3,4-dihydro-2H-pyran-4-carboxamides through an unusual regiospecific quasi-hydrolysis of a cyano group. National Institutes of Health. Available at: [Link]

-

Organic Chemistry Portal. (n.d.). Synthesis of 3,4-dihydro-2H-pyrans. Available at: [Link]

-

Beilstein Journal of Organic Chemistry. (2016). Diastereoselective synthesis of 3,4-dihydro-2H-pyran-4-carboxamides through an unusual regiospecific quasi-hydrolysis of a cyano. Beilstein Journal of Organic Chemistry. Available at: [Link]

-

NIST WebBook. (n.d.). 2H-Pyran, 3,4-dihydro-. Available at: [Link]

-

ResearchGate. (2015). IR spectra of some potassium carboxylates. Available at: [Link]

-

RASĀYAN Journal of Chemistry. (2021). ONE-POT SYNTHESIS OF SPIRO-3,4-DIHYDRO-2H-PYRROLES THROUGH TANDEM NUCLEOPHILIC CYCLISATION REACTION. RASĀYAN J. Chem.. Available at: [Link]

-

NIST WebBook. (n.d.). 2H-Pyran, 3,4-dihydro- IR Spectrum. Available at: [Link]

-

PubChem. (n.d.). (3,4-dihydro-2H-pyran-2-yl)methyl 3,4-dihydro-2H-pyran-2-carboxylate. Available at: [Link]

-

PubChem. (n.d.). 2H-Pyran-2-one, 3,4-dihydro-. Available at: [Link]

-

PubChem. (n.d.). 3,4-dihydro-2H-pyran. Available at: [Link]

Sources

- 1. 3,4-Dihydro-2H-pyran(110-87-2) 13C NMR spectrum [chemicalbook.com]

- 2. 3,4-dihydro-2H-pyran | C5H8O | CID 8080 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. 3,4-Dihydro-2H-pyran(110-87-2) IR Spectrum [m.chemicalbook.com]

- 5. 2H-Pyran, 3,4-dihydro- [webbook.nist.gov]

- 6. 1432678-54-0|this compound|BLD Pharm [bldpharm.com]

- 7. This compound | CymitQuimica [cymitquimica.com]

potassium 3,4-dihydro-2H-pyran-2-carboxylate solubility

An In-Depth Technical Guide to the Solubility of Potassium 3,4-dihydro-2H-pyran-2-carboxylate

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound (CAS No. 1432678-54-0) is the potassium salt of 3,4-dihydro-2H-pyran-2-carboxylic acid.[1][2] The core structure, the 3,4-dihydro-2H-pyran ring, is a significant pharmacophore found in numerous natural products and synthetic molecules of therapeutic interest.[3][4] Its derivatives are integral to the synthesis of various biologically active compounds, including antiviral agents like Zanamivir and potent adenosine receptor agonists.[3][5] Understanding the solubility of this potassium salt is paramount for its application in synthetic chemistry, formulation development, and drug delivery systems, as solubility directly impacts reaction kinetics, bioavailability, and purification strategies.

This guide, authored from the perspective of a Senior Application Scientist, provides a comprehensive analysis of the theoretical solubility profile of this compound, a detailed experimental protocol for its quantitative determination, and insights into the practical implications of its solubility characteristics.

Section 1: Theoretical Solubility Profile and Influencing Factors

1.1 Molecular Structure Analysis

The molecule consists of two key components:

-

An Ionic Group: The potassium carboxylate (-COO⁻K⁺) group is highly polar and capable of strong ion-dipole interactions with polar solvents.

-

An Organic Scaffold: The 3,4-dihydro-2H-pyran ring is a cyclic ether, which is significantly less polar than the ionic head. The parent compound, 3,4-dihydro-2H-pyran, has limited water solubility (approximately 7.7 to 20 g/L at 20°C).[6][7]

The presence of the ionic potassium carboxylate group is the dominant factor determining its solubility profile, making it behave as a typical salt.[8][9]

1.2 Predicted Solubility in Various Solvents

-

Polar Protic Solvents (e.g., Water, Ethanol): High solubility is expected in water. The strong ion-dipole interactions between water molecules and the K⁺ and -COO⁻ ions, along with hydrogen bonding, will overcome the lattice energy of the salt.[8][10] Solubility in ethanol is expected to be lower than in water due to ethanol's lower polarity.

-

Polar Aprotic Solvents (e.g., DMSO, DMF): Moderate to good solubility is likely. These solvents can solvate the potassium cation effectively but are less effective at solvating the carboxylate anion compared to protic solvents.

-

Non-Polar Solvents (e.g., Hexane, Toluene): Very low to negligible solubility is predicted. The non-polar nature of these solvents cannot overcome the strong ionic attractions within the salt's crystal lattice.[10]

1.3 Key Factors Influencing Solubility

Several environmental factors can significantly alter the solubility of this compound.[10][11][12]

-

Temperature: For most salts like this one, the dissolution process is endothermic. Therefore, solubility is expected to increase significantly with an increase in temperature.[10] This relationship is crucial for developing crystallization-based purification methods.

-

pH: The pH of the aqueous solution will have a profound effect. In acidic conditions (low pH), the carboxylate anion will be protonated to form the free carboxylic acid (3,4-dihydro-2H-pyran-2-carboxylic acid). This neutral molecule is significantly less polar than its salt form and is expected to have much lower water solubility, likely leading to precipitation.

-

Common Ion Effect: In a solution already containing a significant concentration of potassium ions (e.g., from KCl), the solubility of this compound will be reduced, according to Le Châtelier's principle.

The following diagram illustrates the interplay of these core factors.

Caption: Key determinants of solubility for the target compound.

Section 2: Experimental Protocol for Solubility Determination

To obtain precise, quantitative data, an experimental approach is necessary. The following protocol describes the determination of solubility as a function of temperature, a common requirement in process chemistry and pre-formulation studies. This method relies on identifying the temperature at which a solution of known concentration becomes saturated.[13][14]

2.1 Materials and Equipment

-

This compound

-

Distilled or deionized water (or other solvent of interest)

-

Digital balance (± 0.001 g)

-

Set of test tubes (e.g., 4-5 tubes) and test tube rack

-

Graduated cylinder or volumetric pipette (10 mL)

-

Digital thermometer or temperature probe (± 0.1 °C)

-

Water bath (large beaker on a hot plate)

-

Stirring rods

-

Permanent marker

2.2 Experimental Workflow Diagram

Caption: Workflow for determining solubility vs. temperature.

2.3 Step-by-Step Methodology

-

Preparation of Samples:

-

Label four test tubes #1 through #4.

-

Using a digital balance, accurately weigh increasing amounts of this compound into each tube. For example:

-

Test Tube #1: 2.0 g

-

Test Tube #2: 4.0 g

-

Test Tube #3: 6.0 g

-

Test Tube #4: 8.0 g

-

-

Causality Check: Using a range of concentrations is essential to generate a solubility curve across a wide temperature range.[14]

-

-

Solvent Addition:

-

Add a precise volume of the chosen solvent (e.g., 5.0 mL of distilled water) to each test tube.

-

Causality Check: An exact volume of solvent is critical for accurate final concentration calculations.

-

-

Dissolution:

-

Prepare a water bath by heating water in a large beaker to approximately 90-95°C.

-

Place test tube #1 in the water bath. Stir the mixture continuously with a glass rod until all the salt has completely dissolved.[15]

-

Causality Check: Heating increases the rate of dissolution and allows for the creation of a saturated solution at a higher temperature. Stirring ensures the solution is homogeneous and prevents localized supersaturation.[16]

-

-

Determination of Saturation Temperature:

-

Once the solid is fully dissolved, remove the test tube from the hot water bath and place it in the test tube rack.

-

Immediately place a warm thermometer into the solution.

-

Observe the solution carefully as it cools. The moment the very first crystals appear (the solution may look like it is "snowing"), record the temperature.[13] This is the saturation temperature for that specific concentration.

-

If the crystallization point is missed, simply re-heat the test tube to dissolve the solid and repeat the cooling step.

-

-

Data Collection:

-

Repeat steps 3 and 4 for each of the remaining test tubes.

-

Record the mass of the solute and the temperature of crystallization for each sample in a data table.

-

Section 3: Data Presentation and Analysis

3.1 Data Recording

All quantitative data should be recorded systematically.

| Test Tube # | Mass of Solute (g) | Volume of Water (mL) | Mass of Water (g)* | Saturation Temperature (°C) | Calculated Solubility ( g/100 g H₂O) |

| 1 | 2.0 | 5.0 | 5.0 | Record T₁ | Calculate S₁ |

| 2 | 4.0 | 5.0 | 5.0 | Record T₂ | Calculate S₂ |

| 3 | 6.0 | 5.0 | 5.0 | Record T₃ | Calculate S₃ |

| 4 | 8.0 | 5.0 | 5.0 | Record T₄ | Calculate S₄ |

| Assuming the density of water is 1.0 g/mL. |

3.2 Calculation of Solubility

The solubility, expressed in grams of solute per 100 grams of solvent, is calculated using the following formula:

Solubility = (Mass of Solute / Mass of Solvent) x 100

For Test Tube #1, the calculation would be: (2.0 g / 5.0 g) x 100 = 40 g / 100 g H₂O. The result means that at temperature T₁, the solubility is 40 g per 100 g of water.

3.3 Graphical Analysis

Plot the calculated solubility (y-axis) against the saturation temperature (x-axis). This graph represents the solubility curve for this compound in the tested solvent. This curve is a powerful tool for predicting the amount of solute that can be dissolved at any temperature within the experimental range and is invaluable for designing crystallization processes.[17]

Conclusion

This compound is predicted to be a water-soluble salt, with its solubility being highly dependent on temperature and pH. Its solubility in organic solvents is expected to be limited, governed by the polarity of the solvent. The provided experimental protocol offers a robust, self-validating method for quantitatively determining the solubility profile of this compound, yielding critical data for researchers in organic synthesis and pharmaceutical development. This foundational physicochemical data is indispensable for unlocking the full potential of this versatile chemical scaffold.

References

-

Quora. (2016). Why is sodium carboxylate salt so soluble?Link

-

Chemistry LibreTexts. (2020). 21.1: Structure and Properties of Carboxylic Acids and their Salts. Link

-

Bartleby.com. Solubility Of Salt And Potassium Chloride Lab Report. Link

-

GeeksforGeeks. (2023). Factors affecting solubility. Link

-

Flinn Scientific. Solubility of a Salt. Link

-

Edmonton Public Schools. Chemistry 30 Solution Chemistry. The Solubility of a Salt Lab. Link

-

Fagron. 110-87-2 CAS | 3, 4-DIHYDRO-2H-PYRAN. Link

-

Chemistry LibreTexts. (2016). 17.3: Factors that Affect Solubility. Link

-

Georgia Public Broadcasting. Unit 7B Data Analysis Solubility of Potassium Chloride. Link

-

Multicultural Academy Charter School. Solubility Lab. Link

-

Chemistry LibreTexts. (2023). 17.3: Factors That Affect Solubility. Link

-

PubChem. (3,4-dihydro-2H-pyran-2-yl)methyl 3,4-dihydro-2H-pyran-2-carboxylate. Link

-

PubChem. 3,4-dihydro-2H-pyran-2-carboxylic acid. Link

-

MDPI. (2023). Recent Advances in the Synthesis of 3,4-Dihydropyran-2-Ones Organocatalyzed by N-Heterocyclic Carbenes. Link

-

Cheméo. Chemical Properties of 2H-Pyran, 3,4-dihydro- (CAS 110-87-2). Link

-

Solubility of Things. 3,4-Dihydro-2H-pyran. Link

-

NINGBO INNO PHARMCHEM CO.,LTD. The Indispensable Role of 3,4-Dihydro-2H-pyran in Modern Pharmaceutical Synthesis. Link

-

ChemicalBook. 3,4-DIHYDRO-2H-PYRAN-2-CARBOXYLIC ACID | 34201-01-9. Link

-

National Institutes of Health (NIH). 3,4-dihydro-2H-pyran-2-carboxaldehyde: application to the synthesis of potent adenosine A2A and A3 receptor agonist. Link

-

Beilstein Journal of Organic Chemistry. (2016). Diastereoselective synthesis of 3,4-dihydro-2H-pyran-4-carboxamides through an unusual regiospecific quasi-hydrolysis of a cyano group. Link

-

Organic Chemistry Portal. 3,4-Dihydro-2H-pyran synthesis. Link

-

RASĀYAN Journal of Chemistry. (2021). ONE-POT SYNTHESIS OF SPIRO-3,4-DIHYDRO-2H- PYRROLES THROUGH TANDEM NUCLEOPHILIC CYCLISATION REACTION. Link

-

BLDpharm. 1432678-54-0|this compound. Link

-

PubChemLite. This compound (C6H8O3). Link

-

Beilstein Journals. Diastereoselective synthesis of 3,4-dihydro-2H-pyran-4-carboxamides through an unusual regiospecific quasi-hydrolysis of a cyano group. Link

-

Fisher Scientific. 3,4-Dihydro-2H-pyran, 99% 100 g. Link

-

ChemicalBook. 3,4-Dihydro-2H-pyran | 110-87-2. Link

-

ChemicalBook. 3,4-Dihydro-2H-pyran CAS#: 110-87-2. Link

-

Sigma-Aldrich. 3,4-Dihydro-2H-pyran for synthesis 110-87-2. Link

-

National Institutes of Health (NIH). Diastereoselective synthesis of 3,4-dihydro-2H-pyran-4-carboxamides through an unusual regiospecific quasi-hydrolysis of a cyano group. Link

-

BenchChem. Preliminary Investigation of Sodium 3,4-dihydro-2H-pyran-2-carboxylate: A Technical Whitepaper. Link

Sources

- 1. 1432678-54-0|this compound|BLD Pharm [bldpharm.com]

- 2. PubChemLite - this compound (C6H8O3) [pubchemlite.lcsb.uni.lu]

- 3. BJOC - Diastereoselective synthesis of 3,4-dihydro-2H-pyran-4-carboxamides through an unusual regiospecific quasi-hydrolysis of a cyano group [beilstein-journals.org]

- 4. Diastereoselective synthesis of 3,4-dihydro-2H-pyran-4-carboxamides through an unusual regiospecific quasi-hydrolysis of a cyano group - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Synthesis of (R)-3,4-dihydro-2H-pyran-2-carboxaldehyde: application to the synthesis of potent adenosine A2A and A3 receptor agonist - PMC [pmc.ncbi.nlm.nih.gov]

- 6. solubilityofthings.com [solubilityofthings.com]

- 7. 3,4-Dihydro-2H-pyran, 99% 100 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]

- 8. quora.com [quora.com]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. solubilityofthings.com [solubilityofthings.com]

- 11. chem.libretexts.org [chem.libretexts.org]

- 12. chem.libretexts.org [chem.libretexts.org]

- 13. bhspaul.weebly.com [bhspaul.weebly.com]

- 14. Chemistry 30 Solution Chemistry. The Solubility of a Salt Lab [sites.prairiesouth.ca]

- 15. Solubility Of Salt And Potassium Chloride Lab Report - 1142 Words | Bartleby [bartleby.com]

- 16. macs.k12.pa.us [macs.k12.pa.us]

- 17. gpb.org [gpb.org]

A-Z Guide to Dihydropyran Derivatives: From Discovery to Isolation

For Researchers, Scientists, and Drug Development Professionals

The dihydropyran moiety, a six-membered heterocyclic ring, is a cornerstone of organic synthesis and medicinal chemistry.[1][2] Its prevalence in a wide array of biologically active molecules and its utility as a synthetic intermediate underscore its significance.[1][3] This guide provides an in-depth exploration of the discovery, synthesis, and isolation of dihydropyran derivatives, offering field-proven insights and detailed protocols for laboratory application.

Part 1: The Ascendance of a Privileged Scaffold

The dihydropyran ring system is a privileged scaffold frequently found in diverse natural products, a testament to its evolutionary selection as a key structural element for potent biological activity.[1] Its inherent structural features, including conformational flexibility and stereocenters, permit precise three-dimensional arrangements of functional groups, facilitating specific interactions with biological targets.[1] This has made dihydropyran derivatives a fertile ground for drug discovery, with applications ranging from anticancer to antimicrobial and anti-inflammatory agents.[1]

Part 2: Strategic Synthesis of Dihydropyran Derivatives

The construction of the dihydropyran ring can be achieved through several powerful synthetic strategies. The choice of method is dictated by the desired substitution pattern, stereochemistry, and the availability of starting materials.

The Hetero-Diels-Alder Reaction: A Convergent Approach

The Hetero-Diels-Alder (HDA) reaction stands as a highly efficient and atom-economical method for synthesizing dihydropyran rings.[4] This [4+2] cycloaddition involves a conjugated diene and a dienophile containing a heteroatom, such as a carbonyl or imine.[4][5]

-

Causality of Component Choice: The reaction's success hinges on the electronic nature of the reactants. In a normal electron-demand HDA , an electron-rich diene reacts with an electron-poor dienophile.[4] Conversely, the inverse electron-demand HDA involves an electron-poor diene and an electron-rich dienophile.[4][6] This electronic complementarity is crucial for lowering the activation energy of the reaction. The use of chiral Lewis acid catalysts, such as C2-symmetric bis(oxazoline)-Cu(II) complexes, has revolutionized this field, enabling highly enantioselective syntheses of optically pure dihydropyrans, which are vital building blocks in medicinal chemistry.[3][4][7][8]

Experimental Protocol: Catalytic Asymmetric Hetero-Diels-Alder Reaction

-

Catalyst Preparation: A solution of a bis(oxazoline) ligand (0.2-10 mol%) in a suitable solvent like dichloromethane (CH₂Cl₂) is treated with a copper(II) salt, such as Cu(OTf)₂. The mixture is stirred at room temperature to form the chiral catalyst complex.[1]

-

Reaction Setup: The α,β-unsaturated carbonyl compound (heterodiene, 1.0 equiv) is added to the catalyst solution.[1]

-

Cycloaddition: The mixture is cooled to the desired temperature (e.g., -78 °C), and the enol ether (heterodienophile, 1.2-2.0 equiv) is added.

-

Monitoring: The reaction is monitored by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) until the starting material is consumed.

-

Work-up: The reaction is quenched with a suitable reagent (e.g., saturated aqueous NaHCO₃), and the organic layer is separated, dried, and concentrated.

-

Purification: The crude product is purified by flash column chromatography on silica gel.

Ring-Closing Metathesis: A Strategy for Complex Architectures

Ring-Closing Metathesis (RCM) has emerged as a powerful tool for the synthesis of cyclic compounds, including dihydropyrans.[9][10][11][12] This reaction, often catalyzed by ruthenium-based complexes like Grubbs' catalysts, involves the intramolecular reaction of a diene to form a cycloalkene and a volatile byproduct (e.g., ethylene).[13]

-

Rationale for Substrate Design: The key to a successful RCM-based synthesis of dihydropyrans lies in the design of the acyclic precursor. Divinyl carbinols derived from α-hydroxy carboxylic acid esters can be elaborated to trienes with two diastereotopic vinyl moieties.[9][10][11] The steric demand of substituents on the precursor can influence the diastereochemical outcome of the ring-closing step, allowing for selective formation of different diastereomers.[9][10][11]

The Ferrier Rearrangement: Glycal-Based Synthesis